molecular formula C3H8O B121249 1-Propanol-3,3,3-d3 CAS No. 61844-01-7

1-Propanol-3,3,3-d3

Cat. No. B121249
CAS RN: 61844-01-7
M. Wt: 63.11 g/mol
InChI Key: BDERNNFJNOPAEC-FIBGUPNXSA-N
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Description

Microbial Production of 1,3-Propanediol

Research has shown that 1,3-Propanediol (1,3-PD) can be produced through the fermentation of glycerol by microorganisms such as Clostridia and Enterobacteriaceae. The oxidative pathway's main intermediate is pyruvate, leading to various byproducts. The yield of 1,3-PD is highly dependent on the availability of NADH2, which is influenced by the product distribution and process conditions. Efforts to produce 1,3-PD from glucose instead of glycerol are underway to make the process more cost-effective .

Gold(I) Chloride Adducts Synthesis

The synthesis of water-soluble bidentate phosphine ligands has been optimized, leading to the creation of gold(I) chloride adducts with potential antitumor activity. These adducts have been characterized by NMR spectroscopy and X-ray studies. The cytotoxic activity of these compounds has been assessed, showing selective toxicity to cancer cells .

Genotoxicity of 1,3-Dichloro-2-Propanol

1,3-Dichloro-2-propanol (1,3-DCP-OH) has been identified as carcinogenic, genotoxic, and mutagenic. Studies have investigated its genotoxic mechanisms, suggesting that the chemical formation of epichlorohydrin in the buffer and medium used in tests is responsible for its genotoxicity .

Bioconversion of Glycerol to 1,3-Propanediol

A mathematical model-based nutrient feeding approach has been developed for the bioconversion of glycerol to 1,3-PD using Clostridium diolis. This model has been used to design fed-batch cultivation strategies, resulting in significantly higher 1,3-PD concentrations and productivity compared to batch fermentation .

Genetically Engineered Strains for 1,3-Propanediol Production

The development of genetically engineered microorganisms has been a focus to improve the biosynthesis of 1,3-PD from glycerol. These engineered strains have shown higher yields and overcome production barriers faced by natural microorganisms .

Structure of Liquid 1-Propanol

The structure of liquid 1-propanol has been studied using neutron diffraction and simulations. The findings indicate that propanol molecules form hydrogen-bonded clusters with a size distribution that broadens at lower temperatures. The clusters have an elongated ellipsoidal shape and exhibit a fractal dimension consistent with branched clusters .

Excess Molar Volumes of 1-Propanol Mixtures

The densities of binary systems involving 1-propanol and various amides have been measured, revealing information about the interactions between these molecules. Factors such as hydrogen bonding, dispersion force, steric hindrance, and interstitial accommodation have been considered in interpreting the excess molar volumes .

Formation of Interstellar Propanal and 1-Propanol Ice

Laboratory experiments and theoretical calculations have suggested pathways for the formation of interstellar propanal and 1-propanol ice. These pathways involve the hydrogenation of CO and the addition of C2H2, leading to the formation of propanal and its subsequent hydrogenation to 1-propanol .

Advances in Biotechnological Production of 1,3-Propanediol

Various bioprocess cultivation techniques have been employed for the microbial production of 1,3-PD. The use of natural and genetically engineered microbes has been explored, with a focus on bioprocess engineering methods and mathematical model-based approaches for reactor design .

Quantum Computational Study on 1-Phenyl-1-Propanol

A comprehensive study using quantum computational methods has been conducted on 1-phenyl-1-propanol. The study includes analysis of vibrational frequencies, geometric parameters, NMR chemical shifts, electronic and optical properties, thermodynamic properties, NBO analysis, Fukui function, and NLO properties .

Scientific Research Applications

Biosynthesis and Bioengineering

1-Propanol-3,3,3-d3, as part of the 1,3-Propanediol family, plays a significant role in biosynthesis. The compound is crucial in the production of important chemicals used in cosmetics, foods, lubricants, and medicines. One notable approach is the biosynthesis of 1,3-Propanediol using genetically engineered microorganisms, which can overcome limitations like low productivity and metabolite inhibition inherent in natural microorganisms (Yang et al., 2018).

Environmental and Photocatalytic Studies

This compound has been studied for its reactivity under environmental conditions, particularly its photochemical and photocatalytic degradation. Investigations into the degradation of 1-propanol in aqueous solutions using UV/H2O2 have led to understanding its behavior as a contaminant in the atmosphere. This research is important for environmental monitoring and developing new avenues for chemical production (Ferreira Santos et al., 2019).

Interstellar Chemistry

The formation of 1-propanol in interstellar ice was explored to understand the origins of primary linear alcohols in space. Laboratory experiments coupled with theoretical calculations have shown that 1-propanol can form through reaction steps that occur during the heavy CO freeze-out stage in interstellar space. This finding extends the understanding of complex organic molecule formation in astrophysical environments (Qasim et al., 2019).

Chemical Reactions and Analysis

Studies have been conducted on the unimolecular water elimination reaction from 1-propanol and its derivatives, providing insights into reaction mechanisms and threshold energies. This research is vital for understanding the chemical properties and reaction dynamics of 1-propanol and its isotopologues (Ferguson et al., 2009).

Magnetic Relaxation Phenomena

1-Propanol derivatives have been used in synthesizing dodecanuclear [Mn6(III)Ln6(III)] species. These species, particularly with dysprosium, show temperature and frequency-dependent signals suggesting potential applications in single molecule magnetism, a field relevant in quantum computing and data storage (Tziotzi et al., 2015).

Safety and Hazards

1-Propanol-3,3,3-d3 is a highly flammable liquid and vapor . It may cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

3,3,3-trideuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480196
Record name (3,3,3-~2~H_3_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61844-01-7
Record name (3,3,3-~2~H_3_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol-3,3,3-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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